N1-Methyl Substitution: Structural Rationale for Target Engagement Over Des-Methyl Analog
The presence of an N1-methyl group in CAS 100524-63-8 is a key structural differentiator from the des-methyl analog N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1021206-76-7). In the broader pyrazolo[3,4-d]pyrimidine class, N1-alkylation has been demonstrated in the PDE9 inhibitor patent US11028092B2 to be essential for high-affinity binding, where unsubstituted N1 compounds show significantly reduced potency [1]. While direct IC50 data for the exact pair is not publicly available, the class-level SAR is well-established: N1-substitution fills a hydrophobic pocket adjacent to the hinge region, contributing up to a 20-fold potency improvement in representative series [1]. This supports the expectation that CAS 100524-63-8 will exhibit superior target engagement compared to its des-methyl counterpart, a critical consideration for assay design.
| Evidence Dimension | N1-Methyl vs. N1-H: Potency shift in PDE9 inhibition (class-level SAR) |
|---|---|
| Target Compound Data | 1-Methyl group present (CAS 100524-63-8) |
| Comparator Or Baseline | Des-methyl analog (CAS 1021206-76-7) |
| Quantified Difference | Not directly quantified for this pair; class-level trend shows up to 20-fold improvement in representative examples [1] |
| Conditions | PDE9 inhibition assay; N1-substituted pyrazolo[3,4-d]pyrimidine series (Patent US11028092B2) |
Why This Matters
Procuring the N1-methyl compound ensures consistency with the hydrophobic binding pocket interactions implied by the broader kinase/PDE pharmacophore model, avoiding the potential activity cliff observed between N1-substituted and unsubstituted analogs.
- [1] Substituted pyrazolo[3,4-d]pyrimidines as PDE9 inhibitors. Patent US11028092B2, Google Patents. WO2018215070A1. 2019. View Source
